N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate
描述
N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate, also known as FFA-1 antagonist, is a chemical compound that has been extensively studied for its potential use in the treatment of type 2 diabetes. This compound acts as an antagonist of the free fatty acid receptor 1 (FFA-1), which is believed to play a role in regulating glucose and lipid metabolism. In
作用机制
N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate antagonist works by blocking the activation of the free fatty acid receptor 1 (this compound). This receptor is known to play a role in regulating glucose and lipid metabolism. By blocking this compound, this compound antagonist may improve insulin sensitivity and reduce glucose levels in the blood.
Biochemical and Physiological Effects:
This compound antagonist has been shown to have several biochemical and physiological effects. Studies have found that this compound antagonist improves glucose tolerance, reduces glucose levels in the blood, and improves insulin sensitivity. This compound antagonist has also been shown to reduce lipid accumulation in the liver and improve lipid metabolism.
实验室实验的优点和局限性
One advantage of N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate antagonist is its potential use in the development of new diabetes treatments. However, there are also limitations to using this compound antagonist in lab experiments. For example, the compound may have off-target effects that could interfere with the interpretation of experimental results. Additionally, the compound may have limited bioavailability or stability, which could limit its use in certain experiments.
未来方向
For research include the development of new and more potent N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate antagonists, investigation of long-term effects, and exploration of combination treatments and other metabolic disorders.
科学研究应用
N-(3-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide oxalate antagonist has been the subject of numerous scientific studies, with a focus on its potential use in the treatment of type 2 diabetes. One study found that this compound antagonist improved glucose tolerance and insulin sensitivity in mice fed a high-fat diet. Another study showed that this compound antagonist reduced glucose levels in diabetic rats. These studies suggest that this compound antagonist may be a promising target for the development of new diabetes treatments.
属性
IUPAC Name |
N-[3-[2-(furan-2-ylmethylamino)-1,3-thiazol-4-yl]phenyl]acetamide;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S.C2H2O4/c1-11(20)18-13-5-2-4-12(8-13)15-10-22-16(19-15)17-9-14-6-3-7-21-14;3-1(4)2(5)6/h2-8,10H,9H2,1H3,(H,17,19)(H,18,20);(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMSJZBPAPWFKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)NCC3=CC=CO3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。